S-DNTT-10 [for organic electronics]
Description
Significance of Organic Semiconductors for Advanced Electronic Applications
Organic semiconductors are carbon-based materials that possess the electrical properties of semiconductors. Unlike their inorganic counterparts, such as silicon, organic semiconductors offer unique advantages like mechanical flexibility, light weight, and the potential for low-cost fabrication through solution-based printing techniques. acs.org These characteristics make them ideal for a new generation of electronic devices, including flexible displays, wearable sensors, and large-area solar cells. The ability to fine-tune their properties through chemical synthesis allows for the development of materials tailored for specific applications.
Evolution of Dinaphthothienothiophene (DNTT) Derivatives in Organic Electronics
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its derivatives have emerged as a promising class of organic semiconductors. acs.org They are known for their high charge carrier mobility and excellent environmental and operational stability. acs.org The core structure of DNTT, a thienoacene, provides a robust platform for charge transport. merckmillipore.com However, the low solubility of the parent DNTT in common organic solvents has been a significant drawback, limiting its use in solution-processable fabrication methods, which are key for printed electronics. acs.org
To overcome this limitation, researchers have focused on modifying the DNTT core by introducing alkyl chains. This strategy aims to enhance solubility while preserving the desirable electronic properties. acs.org Early efforts demonstrated that the introduction of branched alkyl groups could improve solubility, leading to solution-processed organic field-effect transistors (OFETs) with respectable mobilities. acs.org Further research explored the impact of different alkyl and phenyl substituents on the DNTT framework, leading to a family of materials with a range of properties. merckmillipore.comacs.orgcapes.gov.brnih.gov
Emergence and Promise of S-DNTT-10 as a High-Performance Organic Semiconductor
A significant breakthrough in the development of DNTT derivatives came with the synthesis of S-shaped dinaphthothienothiophene (S-DNTT) compounds. acs.org Among these, S-DNTT-10, which features two decyl (C10) alkyl chains, has shown exceptional promise. acs.orgtcichemicals.com Developed in 2020, this S-shaped fused ring compound boasts high mobility, excellent air stability, and significantly improved solubility compared to its linear counterparts like C10-DNTT. tcichemicals.combionow.co.uk
The unique "S-shaped" or crooked π-core of S-DNTT-10, combined with the flexible decyl chains, contributes to its enhanced solution processability and thermal durability. acs.org This allows for the fabrication of high-performing OFETs using both vacuum deposition and solution-based techniques like dip-coating and bar-assisted meniscus shearing (BAMS). acs.orgrsc.org
The performance of S-DNTT-10 based devices is remarkable. Research has shown that the length of the alkyl chain significantly influences the self-organization and charge-transport properties of S-DNTT derivatives. acs.org S-DNTT-10, with its longer decyl groups, has achieved the highest field-effect hole mobilities in this family of materials. acs.org
Key Performance Metrics of S-DNTT-10:
| Fabrication Method | Hole Mobility (cm²/Vs) | On/Off Current Ratio |
| Dip-Coating | Up to 11 acs.org | > 10⁷ acs.org |
| Vacuum Deposition | 3.5 acs.org | > 10⁷ acs.org |
| Bar-Assisted Meniscus Shearing (BAMS) | 1.7 ± 0.6 rsc.org | - |
These high mobility values, coupled with excellent on/off ratios, indicate that S-DNTT-10 can efficiently switch between conducting and non-conducting states, a crucial characteristic for transistor applications. Furthermore, devices based on S-DNTT-10 have demonstrated long-term stability, maintaining their high performance for over three months under ambient conditions. acs.org
Current Research Landscape and Outstanding Challenges for S-DNTT-10
The current research on S-DNTT-10 is focused on fully understanding its molecular characteristics and optimizing its performance in electronic devices. nih.govpreprints.org Techniques like Raman spectroscopy and density functional theory (DFT) simulations are being employed to investigate its vibrational dynamics and molecular properties. nih.govpreprints.org
One area of investigation is the influence of the substrate and processing conditions on the morphology and electronic structure of S-DNTT-10 thin films. nih.govacs.org Studies have shown that the arrangement of S-DNTT-10 molecules, particularly their orientation relative to the substrate, plays a critical role in charge transport efficiency. nih.gov For instance, a more co-facial arrangement of molecules can enhance the π-orbital overlap, leading to improved mobility. rsc.org
While S-DNTT-10 has demonstrated significant advantages, challenges remain. One notable observation is that blending S-DNTT-10 with a polymer binder like polystyrene (PS), a technique often used to improve the performance of other organic semiconductors, can in some cases lead to a decrease in mobility. rsc.org This suggests that the interaction between S-DNTT-10 and other materials in a device needs to be carefully considered and optimized.
Further research is also needed to fully explore the potential of S-DNTT-10 in a wider range of electronic applications and to develop scalable and reproducible fabrication processes for large-area devices. Despite these challenges, the exceptional properties of S-DNTT-10 position it as a highly promising material for the future of organic electronics.
Properties
Molecular Formula |
C42H52S2 |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
6,18-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.03,8.014,23.015,20]tetracosa-1(13),2(11),3(8),4,6,9,14(23),15(20),16,18,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3 |
InChI Key |
AGHKOJFZLRNNRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC |
Origin of Product |
United States |
Synthetic Strategies and Molecular Engineering of S Dntt 10
Methodologies for S-DNTT-10 Synthesis
The synthesis of S-DNTT-10 is built upon established methodologies for creating the broader class of dinaphthothienothiophene (DNTT) molecules, which are recognized for their high carrier mobility and stability.
The synthesis of the dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core has been approached through several routes. An early method involved a three-step synthesis starting from 2-naphthaldehyde, which undergoes a McMurry coupling reaction to form an alkene precursor, followed by a ring-closure reaction with iodine to yield the DNTT core. acs.org
More recent and improved synthetic strategies have been developed to increase yield, improve selectivity, and allow for scalable production. acs.org One prominent method starts from readily available 2-methoxynaphthalene derivatives. acs.orgresearchgate.net These improved routes have advantages such as easier experimental operations and versatility in creating various derivatives. acs.org For instance, one advanced strategy avoids a tedious ortho-thiomethylation step by employing a double Stille-reaction. researchgate.net These efficient synthetic pathways have made DNTT derivatives more accessible for research and application. researchgate.net
The defining characteristic of S-DNTT-10 is its S-shaped fused ring structure. tcichemicals.com The synthesis of this specific isomer and its derivatives follows the general principles of thienoacene construction but utilizes different starting precursors to achieve the unique crooked geometry of the dinaphtho[2,1-b:2',1'-f]thieno[3,2-b]thiophene core. researchgate.netacs.org The synthesis is designed to produce a series of S-DNTT compounds functionalized with alkyl chains of varying lengths (S-DNTT-n, where n is the number of carbon atoms in the alkyl chain). researchgate.nettcichemicals.com This systematic approach allows for the fine-tuning of the material's properties, leading to the development of S-DNTT-10 with two decyl (C10) side chains. researchgate.netpreprints.org
Alkyl Chain Functionalization and its Influence on Material Characteristics
The introduction of alkyl chains onto the DNTT core is a critical molecular engineering strategy to control the material's physical properties and performance in electronic devices. researchgate.net
The two decyl (C10) groups attached to the S-DNTT-10 core have a profound impact on its solubility and processability, which are critical for fabricating high-quality thin films for organic field-effect transistors (OFETs). The S-shaped core combined with the long alkyl chains significantly enhances solubility in common organic solvents. acs.orgrsc.org Notably, S-DNTT-10 exhibits a solubility approximately 30 times higher than its linear structural isomer, C10-DNTT. tcichemicals.combionow.co.uk
This high solubility is advantageous for solution-based deposition techniques, such as dip-coating and bar-assisted meniscus shearing (BAMS), which are desirable for large-area and low-cost electronics manufacturing. researchgate.netrsc.org The improved solubility of S-DNTT-10 allows for the formation of more homogeneous films at lower coating temperatures compared to its less soluble linear counterparts. rsc.org The hydrophobic nature of the decyl chains also promotes better wetting and surface coverage on certain substrates. saha.ac.in
The superior performance of S-DNTT-10 arises from a combination of its crooked π-core and the specific length of its alkyl chains. The performance of S-DNTT based transistors is strongly dependent on the alkyl chain length, with the C10 variant showing the highest charge carrier mobility. tcichemicals.comacs.org
The unique S-shaped structure and the flexible decyl chains work in synergy to control the material's self-organization and molecular packing in the solid state. researchgate.netacs.org This molecular design facilitates the formation of highly oriented, single-crystalline domains, even when deposited from solution via a simple dip-coating method. researchgate.netacs.org This well-ordered structure promotes efficient intermolecular charge transport. preprints.org In dip-coated OFETs, S-DNTT-10 has achieved a high field-effect hole mobility of up to 11 cm² V⁻¹ s⁻¹, a value significantly greater than that of S-DNTT derivatives with shorter alkyl chains. researchgate.nettcichemicals.comacs.org The combination of high mobility, excellent solution processability, and proven long-term stability under ambient conditions makes S-DNTT-10 a highly promising semiconductor for practical applications in organic electronics. researchgate.netacs.org
Interactive Data Tables
Table 1: Influence of Alkyl Chain Length on the Properties of S-DNTT-n Series Data compares S-DNTT compounds with varying alkyl chain lengths (n=4, 6, 8, 10).
| Compound | Alkyl Chain | Solubility (mmol/L in toluene (B28343) at 60 °C) tcichemicals.com | Mobility (cm²/Vs, Dip-Coating) tcichemicals.com | Mobility (cm²/Vs, Vacuum Deposition) tcichemicals.com |
| S-DNTT-4 | Butyl (C4) | 19.4 | 3.5 | 0.16 |
| S-DNTT-6 | Hexyl (C6) | 9.7 | 6.8 | 1.6 x 10⁻³ |
| S-DNTT-8 | Octyl (C8) | 8.0 | 5.7 | 2.7 |
| S-DNTT-10 | Decyl (C10) | 3.7 | 11 | 3.5 |
Table 2: Comparison of S-DNTT-10 and its Linear Isomer C10-DNTT This table highlights the significant impact of the S-shaped core on solubility.
| Compound | Molecular Structure | Solubility (mmol/L in toluene at 60 °C) tcichemicals.com | Mobility (cm²/Vs, Wet Process) tcichemicals.com |
| S-DNTT-10 | S-shaped Core | 3.7 | 11 |
| C10-DNTT | Linear Core | 0.12 | 11 |
Theoretical and Computational Investigations of S Dntt 10
Vibrational Dynamics and Spectroscopic Predictions
Understanding the vibrational modes of a molecule is essential for interpreting spectroscopic data and for gaining insight into its structural and dynamic properties. Theoretical simulations can predict vibrational spectra, which can then be compared with experimental results to confirm structural assignments and analyze molecular motion.
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a molecule. researchgate.net Theoretical simulations using DFT can predict the Raman spectrum of a molecule, providing valuable information for interpreting experimental data. mdpi.com For S-DNTT-10, non-resonant Raman spectra have been simulated using the B3LYP functional and the 6-311G(d,p) basis set. mdpi.comresearchgate.netnih.gov
These simulations generate a spectrum with distinct peaks, each corresponding to a specific normal mode of vibration. mdpi.com The calculated spectrum for an isolated S-DNTT-10 molecule shows characteristic peaks primarily in the 1100–1550 cm⁻¹ range. mdpi.compreprints.org Comparisons between the simulated spectrum and the experimental spectrum measured from a 700 nm thick S-DNTT-10 film have shown a close alignment, validating the accuracy of the computational model. mdpi.com
Table 3: Selected Simulated Non-Resonant Raman Peaks for S-DNTT-10
| Mode Label | Calculated Wavenumber (cm⁻¹) | Primary Vibrational Assignment |
|---|---|---|
| 1 | ~1184 | C–H bending in alkyl chains coupled with thiophene (B33073) ring deformation. mdpi.com |
| 2 | ~1215 | Thiophene ring deformation and C-H bending. preprints.org |
| 7 | ~1379 | Significant deformation of the aromatic and thiophene rings, with C–H bond bending. mdpi.com |
| 8 | ~1448 | Thiophene ring deformation and C-H bending. preprints.org |
| 12 | ~1535 | Central thiophene ring vibrations. mdpi.com |
Note: The mode labels and exact wavenumbers are based on specific published simulations and may vary slightly between different studies. mdpi.compreprints.org
Analysis of the atomic displacements for each calculated vibrational frequency allows for the identification of the specific molecular motions involved. mdpi.com A molecule with N atoms has 3N-6 normal modes of vibration (for a non-linear molecule). wikipedia.orglibretexts.org For S-DNTT-10, these vibrations are complex, often involving the collective motion of multiple atoms.
Mode analysis from DFT simulations reveals that the vibrational modes in the characteristic Raman region of S-DNTT-10 are primarily associated with the π-conjugated core. mdpi.compreprints.org Key identified vibrations include:
C-H Bending: Bending motions of the carbon-hydrogen bonds, particularly within the alkyl side chains, are coupled with ring deformations. For instance, the mode near 1184 cm⁻¹ is characterized by C-H bending in the alkyl chains combined with deformation of the thiophene rings. mdpi.com
Thiophene Ring Deformation: The central thiophene ring and the fused naphthyl groups exhibit various in-plane and out-of-plane deformation modes. These vibrations, which involve the stretching and compressing of the ring structure, are prominent throughout the 1100-1550 cm⁻¹ region and are crucial indicators of the core structure's integrity and conformation. mdpi.com A significant mode around 1379 cm⁻¹ involves substantial deformation of both the aromatic and thiophene rings. mdpi.com
These detailed assignments provide a molecular-level understanding of the material's dynamic properties and a foundation for using spectroscopic techniques to probe film quality and molecular orientation in electronic devices.
The remarkable performance of S-DNTT-10 in organic electronic devices has spurred theoretical and computational studies to elucidate the fundamental parameters governing its charge transport properties. By employing sophisticated modeling techniques, researchers aim to understand the relationship between the molecule's unique S-shaped structure and its high charge carrier mobility. These investigations provide crucial insights that are difficult to obtain through experimental methods alone, guiding the rational design of future organic semiconductor materials.
Charge Transport Parameter Modeling
At the molecular level, charge transport in organic semiconductors is often described as a series of "hops" between adjacent molecules. The efficiency of this process is primarily governed by two key parameters: reorganization energy (λ) and electronic coupling (also known as transfer integral, J). Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to calculate these parameters.
Calculation of Electronic Couplings and Reorganization Energies
The reorganization energy (λ) represents the energy required to deform the molecular structure from its neutral-state geometry to the ion-state geometry upon charge transfer. A lower reorganization energy is desirable as it signifies a smaller geometric rearrangement penalty, thus facilitating faster charge hopping. DFT calculations have been employed to study S-DNTT-10 and its properties. For instance, a 2024 study successfully used DFT simulations with the B3LYP functional and 6-311G (d, p) basis set to investigate the molecule's vibrational dynamics. mdpi.com This work also calculated the frontier molecular orbital energy levels, which are crucial for charge injection and transport. mdpi.com
| Parameter | Calculated Value (eV) | Method |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | -5.46 | DFT (B3LYP/6-311G(d,p)) mdpi.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | -1.69 | DFT (B3LYP/6-311G(d,p)) mdpi.com |
The electronic coupling (J) quantifies the strength of the electronic interaction between adjacent molecules in the solid state, which depends heavily on their relative distance and orientation (i.e., the molecular packing). A larger electronic coupling value facilitates more efficient charge transfer. While specific reorganization energy and electronic coupling values for S-DNTT-10 are not detailed in the available literature, the methods for their calculation are well-established. The reorganization energy is typically computed using the four-point method, which involves calculating the energies of the neutral and charged molecules in their respective optimized and unrelaxed geometries. mdpi.com Electronic couplings are often determined from the energy splitting of the frontier orbitals in a molecular dimer, representing the simplest interaction model. nih.gov
Prediction of Anisotropic Charge Transport Behavior
Charge transport in crystalline organic semiconductors is inherently anisotropic, meaning that the charge carrier mobility can vary significantly along different crystallographic directions. This anisotropy is a direct consequence of the direction-dependent nature of electronic couplings in the material's crystal lattice.
Theoretical studies on related heteroarene structures provide significant insight into the factors controlling mobility anisotropy. A 2024 computational analysis explored mobility in various heteroarenes, including the parent dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) core structure. acs.org The study highlighted that extending the π-conjugation system, as is done in DNTT compared to smaller molecules like BTBT, is beneficial for reducing mobility anisotropy. acs.org
The research further revealed that achieving a balance of transfer integrals (J) among multiple nearest-neighbor molecules is key to realizing low-anisotropy or isotropic (direction-independent) charge transport. acs.org For molecules that adopt a layered herringbone packing structure, well-balanced electronic couplings across at least six neighboring contacts are crucial. acs.org The parent DNTT molecule is known to exhibit a relatively small mobility anisotropy ratio of 1.3–1.6 from experimental measurements on single crystals, which corroborates the idea of a well-balanced, two-dimensional electronic structure. sigmaaldrich.com
For S-DNTT-10, its S-shaped π-core and long decyl side chains influence its solid-state packing, which in turn dictates the intermolecular electronic couplings and the resulting anisotropy. While experimental results confirm its high hole mobility of up to 11 cm² V⁻¹ s⁻¹, detailed theoretical predictions of its specific anisotropic behavior are a subject for ongoing research. acs.org The computational frameworks established for DNTT and its derivatives provide a clear path for such investigations, linking the unique molecular geometry of S-DNTT-10 to its directional charge transport characteristics. acs.org
Thin Film Formation and Morphological Characterization of S Dntt 10
Thin Film Deposition Techniques
S-DNTT-10 exhibits good thermal stability and solubility, making it suitable for both vacuum- and solution-based deposition methods. bionow.co.ukacs.org
Physical vapor deposition, specifically thermal evaporation, is a common technique for depositing high-purity, uniform thin films of S-DNTT-10 in a high-vacuum environment. This method involves heating the S-DNTT-10 source material until it sublimes, allowing the vapor to travel and condense onto a substrate.
Research has demonstrated the fabrication of S-DNTT-10 thin films using PVD on silicon/silicon dioxide (Si/SiO₂) substrates. preprints.org In typical procedures, the deposition is carried out in a high-vacuum chamber (~10⁻⁷ Pa) with the substrate held at room temperature. preprints.orgbohrium.com Deposition rates are carefully controlled, often in the range of 0.1 - 0.3 Å/s, to ensure ordered film growth. preprints.org This technique has been successfully used to form semiconductor layers with thicknesses between 50 and 100 nm for use in top-contact organic field-effect transistors (OFETs). tcichemicals.comtcichemicals.com Studies on vacuum-deposited S-DNTT-10 films have shown that they can yield OFETs with high mobilities, especially after further processing steps like annealing. bohrium.comtcichemicals.com
The enhanced solubility of S-DNTT-10 compared to its linear isomers makes it an excellent candidate for various solution-based processing techniques, which are often more scalable and cost-effective than vacuum methods. bionow.co.ukacs.org
Dip-Coating: This technique has been effectively used to create high-quality S-DNTT-10 thin films. elsevierpure.com The process involves immersing a substrate in a solution of S-DNTT-10 and then withdrawing it at a controlled speed. For instance, semiconductor layers of 30-50 nm have been formed by dip-coating from a toluene (B28343) solution (1.0 g/L) heated to 50°C, with a pulling rate of 4 µm/sec under a nitrogen atmosphere. tcichemicals.comtcichemicals.com Two-dimensional grazing incidence X-ray diffraction analyses have revealed that the dip-coating method can induce a highly oriented, unidirectional molecular assembly, leading to the formation of single-crystalline domains. elsevierpure.comacs.org This high degree of ordering is credited with the exceptionally high field-effect hole mobilities, reaching up to 11 cm² V⁻¹ s⁻¹, observed in dip-coated OFETs. elsevierpure.comacs.org
Solution-Shearing: Bar-assisted meniscus shearing (BAMS) is another powerful technique for depositing S-DNTT-10 films at high speeds. rsc.orgulb.ac.be In this method, a blade or bar is moved across a substrate, shearing a meniscus of the semiconductor solution to create a uniform film. Homogeneous S-DNTT-10 films have been prepared at a high speed of 10 mm s⁻¹ by heating both the Si/SiO₂ substrate and the S-DNTT-10 solution (in chlorobenzene) to 105°C. rsc.orgulb.ac.be The superior solubility of S-DNTT-10 greatly facilitates this process, resulting in films that exhibit a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹. rsc.org
Table 1: Comparison of S-DNTT-10 Deposition Techniques and Resulting OFET Mobility This table is interactive. You can sort and filter the data.
| Deposition Method | Solvent/Conditions | Film Thickness | Reported Mobility (cm²/Vs) | Reference |
|---|---|---|---|---|
| Vacuum Deposition | High Vacuum (~10⁻⁷ Pa), Room Temp. Substrate | 50-100 nm | 3.5 | tcichemicals.com |
| Dip-Coating | Toluene (1.0 g/L, 50°C), N₂ atmosphere | 30-50 nm | 11 | tcichemicals.comelsevierpure.com |
| Bar-Assisted Meniscus Shearing (BAMS) | Chlorobenzene, 105°C Substrate Temp. | ~25 nm | 2.1 | rsc.orgulb.ac.be |
Influence of Fabrication Parameters on Film Morphology
The microstructure of the S-DNTT-10 film, including grain size, molecular orientation, and surface coverage, is highly dependent on the parameters used during and after deposition.
For vacuum deposition of S-DNTT-10, most reported studies maintain the substrate at room temperature. preprints.orgbohrium.com However, research on the closely related compound dinaphtho[2,3-b:2,3′-f]thieno[3,2-b]thiophene (DNTT) shows that substrate temperature significantly influences film growth. When DNTT is deposited on a heated substrate (e.g., 70°C), it promotes a more uniform molecular orientation, favoring a vertical, edge-on arrangement. nih.gov For solution-based methods like BAMS, an elevated substrate temperature (105°C for S-DNTT-10) is crucial to control solvent evaporation and facilitate film formation during the high-speed coating process. rsc.orgulb.ac.be
Film thickness is a critical parameter that governs the evolution of the film's microstructure. Studies on the parent DNTT compound show that at very low nominal thicknesses (e.g., 1.0-2.0 nm), the film consists of disconnected islands. rsc.org A fully connected, closed film is typically formed once the nominal thickness reaches about 2.5 nm. rsc.org As the thickness increases further (e.g., to 15 nm), additional crystalline features and terraced structures appear. nih.gov
For S-DNTT-10, spectroscopic analysis suggests a complex relationship between thickness and molecular arrangement. A double-peak-like feature in the highest occupied molecular orbital (HOMO) level has been observed, which is attributed to two different molecular orientations within the film: one arrangement at the immediate interface with the substrate and another in the subsequent bulk layers of the film. acs.org This indicates that the microstructure evolves as the film grows thicker. Different deposition methods are also optimized for different thickness ranges; for instance, dip-coating is used for films of 30-50 nm, while vacuum deposition is used for slightly thicker films of 50-100 nm. tcichemicals.comtcichemicals.com
Post-deposition thermal annealing is a vital step for improving the quality and performance of vacuum-deposited S-DNTT-10 films. bohrium.comacs.org Annealing the films at a temperature just below the liquid-crystalline phase transition (e.g., at 160°C for 20 minutes in a nitrogen environment) can induce molecular rearrangement. bohrium.comacs.org This process has been shown to significantly improve the film's morphology by reducing the number of three-dimensional aggregates on the surface and enlarging the crystal grain size. bohrium.comacs.org
The morphological improvements from annealing directly translate to better electrical characteristics in OFETs, including a larger intrinsic channel mobility and reduced contact resistance. bohrium.com The timing of the annealing step in relation to the deposition of source/drain contacts can also impact device performance and long-term stability. acs.org For instance, in top-contact devices, annealing before contact deposition was found to benefit initial performance, while annealing after contact deposition improved long-term stability. bohrium.com
Table 2: Effect of Post-Annealing on Mobility of Vacuum-Deposited S-DNTT-n Films This table is interactive. You can sort and filter the data.
| Compound | Mobility w/o Annealing (cm²/Vs) | Mobility with Annealing (cm²/Vs) | Annealing Temp. (°C) | Reference |
|---|---|---|---|---|
| S-DNTT-4 | 0.05 | 0.16 | 180 | tcichemicals.com |
| S-DNTT-6 | 0.81 | 1.6 | 180 | tcichemicals.com |
| S-DNTT-8 | 1.5 | 2.7 | 180 | tcichemicals.com |
| S-DNTT-10 | 1.9 | 3.5 | 180 | tcichemicals.com |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| S-DNTT-10 | 3,10-didecylnaphtho[2,1-b]naphtho[1′,2′:4,5]thieno[2,3-d]thiophene |
| DNTT | dinaphtho[2,3-b:2,3′-f]thieno[3,2-b]thiophene |
| C10-DNTT | 2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene |
| Si/SiO₂ | Silicon/Silicon Dioxide |
| PS | Polystyrene |
Characterization of Thin Film Microstructure of S-DNTT-10
The performance of organic field-effect transistors (OFETs) is intrinsically linked to the microstructure of the organic semiconductor thin film. For S-DNTT-10, a soluble S-shaped derivative of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), the arrangement of molecules, the formation of crystalline domains, and the surface morphology are critical factors governing charge transport.
Crystalline Domain Formation and Size Analysis
The formation of large, well-interconnected crystalline domains is crucial for efficient charge transport in organic semiconductor films. In the case of S-DNTT-10, thin films have been observed to be polycrystalline, composed of numerous crystal domains. rsc.org
Studies comparing S-DNTT-10 with its linear alkylated counterparts, such as C8-DNTT and C10-DNTT, have shown that S-DNTT-10 tends to form more homogeneous films with larger crystalline domains. rsc.org This improved morphology is a potential reason for the significantly higher charge carrier mobility observed in S-DNTT-10 based devices. rsc.org The use of solution-based deposition techniques, such as dip-coating, has been shown to be particularly effective, inducing unidirectional molecular assembly that results in highly oriented single-crystalline domains. acs.orgelsevierpure.com This high degree of crystallinity is a key attribute for achieving high-performance OFETs. acs.org
Molecular Orientation and Packing within Films
The orientation of semiconductor molecules relative to the substrate and to each other profoundly impacts the efficiency of charge transport in the transistor channel. X-ray diffraction (XRD) is a primary technique used to probe this molecular arrangement.
XRD studies on thin films of S-DNTT-10 reveal a high degree of crystallinity. rsc.org The diffractograms show a distinct set of (00l) reflections, which indicates that the crystals are highly oriented with the molecular layering plane parallel to the substrate surface. rsc.org This arrangement means the long axis of the S-DNTT-10 molecules is, on average, oriented normal to the substrate. rsc.org However, a specific inclination is observed; the molecules are tilted by approximately 36° with respect to the surface normal. rsc.org This contrasts with the smaller tilt angles observed for linear DNTT derivatives. rsc.org The interlayer distance (d-spacing) between the molecular layers, calculated from the (001) reflection, is approximately 31.5 Å for S-DNTT-10. rsc.org
| Parameter | Value | Source |
| Molecular Orientation | Long axis oriented normal to the substrate with a tilt | rsc.org |
| Interlayer Distance (d₀₀₁) | 31.5 Å | rsc.org |
| Tilt Angle (θtilt) | 36° | rsc.org |
Surface Topography and Roughness via Scanning Probe Microscopy
Scanning probe microscopy (SPM), particularly atomic force microscopy (AFM), is an essential tool for visualizing the surface topography and quantifying the roughness of thin films at the nanoscale. polyu.edu.hkazooptics.com The surface morphology, including its smoothness and the presence of defects like cracks or incomplete layers, can significantly influence device performance by affecting the interface between the semiconductor and the dielectric or electrodes.
AFM characterization of S-DNTT-10 thin films deposited by techniques like bar-assisted meniscus shearing (BAMS) provides detailed information on film thickness and roughness. For pristine S-DNTT-10 films, a root mean square roughness (Rrms) of 4.8 ± 1.4 nm has been measured for a film thickness of 24.6 ± 4.7 nm. rsc.org When blended with polystyrene (PS), the film roughness can be altered. For instance, S-DNTT-10:PS blended films showed a reduced Rrms of 3.2 ± 1.1 nm. rsc.org In contrast to its linear counterparts, S-DNTT-10 films generally exhibit more defined terraces and larger crystalline domains with fewer cracks. rsc.org
| Film Composition | Deposition Method | Film Thickness (nm) | RMS Roughness (Rrms) (nm) | Source |
| Pristine S-DNTT-10 | BAMS | 24.6 ± 4.7 | 4.8 ± 1.4 | rsc.org |
| S-DNTT-10:PS Blend | BAMS | 24.9 ± 3.9 | 3.2 ± 1.1 | rsc.org |
Compound Reference Table
| Abbreviation / Name | Full Chemical Name |
| S-DNTT-10 | 3,10-Didecylnaphtho[2,1-b]naphtho[1',2':4,5]thieno[2,3-d]thiophene |
| C₁₀-DNTT | 2,9-didecyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
| C₈-DNTT | 2,9-dioctyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene |
| DNTT | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene |
| PS | Polystyrene |
| C₆₀ | Buckminsterfullerene |
Charge Transport Mechanisms and Device Physics in S Dntt 10 Organic Field Effect Transistors Ofets
Carrier Transport Characteristics
The performance of an OFET is primarily defined by its carrier transport characteristics, including charge carrier mobility, the on/off current ratio, and the subthreshold swing. S-DNTT-10 has demonstrated exemplary performance in these areas.
Field-effect hole mobility (μ) is a critical parameter that quantifies the velocity of charge carriers in the semiconductor's channel under an applied electric field. S-DNTT-10 exhibits exceptionally high hole mobilities, which are significantly influenced by the fabrication method. acs.org Studies have shown that the length of the alkyl side chains on the S-DNTT core has a substantial impact on OFET performance, with the decyl chains of S-DNTT-10 yielding the highest mobility among its tested analogues (S-DNTT-n, where n=4, 6, 8, 10). tcichemicals.com
For OFETs fabricated using a solution-based dip-coating method, S-DNTT-10 has achieved remarkable hole mobilities of up to 11 cm² V⁻¹ s⁻¹. acs.orgtcichemicals.com This high mobility is largely attributed to the unidirectional molecular orientation and the formation of highly oriented single-crystalline domains induced by the dip-coating process. acs.org When fabricated using vacuum deposition, the material still shows high performance, with hole mobilities reaching 3.5 cm² V⁻¹ s⁻¹. acs.orgtcichemicals.com Even with this method, S-DNTT-10 has a product specification guaranteeing a hole mobility of greater than 3.0 cm² V⁻¹ s⁻¹ on a bare substrate. tcichemicals.comtcichemicals.com The high mobility, combined with good thermal stability, makes S-DNTT-10 suitable for both wet and vacuum device fabrication processes. bionow.co.uktcichemicals.com
Reported Field-Effect Hole Mobility for S-DNTT-10
| Fabrication Method | Reported Hole Mobility (μ) | Reference |
|---|---|---|
| Dip-Coating | Up to 11 cm² V⁻¹ s⁻¹ | acs.orgbionow.co.uktcichemicals.com |
| Vacuum Deposition | 3.5 cm² V⁻¹ s⁻¹ | acs.orgtcichemicals.com |
The on/off current ratio (I_on/I_off) is a measure of a transistor's switching efficiency, representing the ratio of the current in the "on" state to the leakage current in the "off" state. A high on/off ratio is crucial for digital logic applications to distinguish between states clearly. S-DNTT-10 based OFETs have demonstrated excellent switching characteristics with on/off current ratios exceeding 10⁷ for devices made by both dip-coating and vacuum deposition. acs.orgacs.org
The subthreshold swing (SS) describes how effectively the gate voltage can switch the transistor from the off state to the on state. It is defined as the change in gate voltage required to induce a one-decade increase in the drain current. wikipedia.org A smaller SS value indicates a sharper, more efficient switching behavior, which is desirable for low-power electronics. wikipedia.org The theoretical minimum for SS at room temperature is approximately 60 mV/decade. wikipedia.org While specific SS values for S-DNTT-10 are not detailed in the provided research, high-performance DNTT derivatives have been shown to achieve steep subthreshold swings. For instance, DPh-DNTT, a related compound, has achieved an SS of approximately 63 mV/decade, close to the theoretical limit, along with a high on/off ratio of 10⁷. mpg.de This suggests that S-DNTT-10, with its high performance, likely possesses a similarly sharp subthreshold swing, indicative of a low density of charge-trapping states at the semiconductor-dielectric interface.
OFET Performance Characteristics of S-DNTT-10
| Parameter | Value | Fabrication Method | Reference |
|---|---|---|---|
| Hole Mobility (μ) | Up to 11 cm² V⁻¹ s⁻¹ | Dip-Coating | acs.org |
| Hole Mobility (μ) | 3.5 cm² V⁻¹ s⁻¹ | Vacuum Deposition | acs.org |
| On/Off Current Ratio (I_on/I_off) | > 10⁷ | Dip-Coating & Vacuum Deposition | acs.org |
S-DNTT-10 consistently exhibits the characteristics of a p-type semiconductor. acs.orgtcichemicals.com In this operational mode, charge transport is mediated by holes. When a negative voltage is applied to the gate electrode of an OFET, holes accumulate at the semiconductor-insulator interface, forming a conductive channel between the source and drain electrodes. The performance data, including high hole mobility, confirms its classification as a versatile and high-performing p-type material for organic electronics. acs.orgbionow.co.uk Systematic studies of the S-DNTT family (where side chains of varying lengths are used) have all shown typical p-type semiconductor characteristics. tcichemicals.comtcichemicals.com
Interfacial Engineering and Charge Injection
The interface between the metal electrodes (source and drain) and the organic semiconductor is a key bottleneck that can limit charge transport in OFETs. acs.org A significant energy barrier for charge injection can arise from a mismatch between the work function of the metal and the energy levels of the semiconductor, leading to high contact resistance and reduced device performance. Interface engineering strategies are therefore employed to enhance device efficiency. researchgate.net This can involve modifying the electrode surface or introducing an intermediate molecular layer to improve the alignment of energy levels, enhance charge carrier transport, and reduce surface defects. acs.orgresearchgate.net The molecular coverage of the semiconductor on the electrode surface is another critical factor; improved coverage can increase the effective area for hole injection, thereby boosting device performance. acs.orgsaha.ac.in
Proper energy level alignment at the metal-organic interface is crucial for minimizing the hole injection barrier. acs.org The highest occupied molecular orbital (HOMO) of the p-type semiconductor should ideally align with the work function of the electrode material. The HOMO level for the parent DNTT compound is approximately -5.4 eV, which contributes to its high stability. rsc.org
Studies on S-DNTT-10 (referred to as S-DNTT-C10 in some literature) have explored its electronic structure at interfaces. acs.orgsaha.ac.in When deposited on highly oriented pyrolytic graphite, S-DNTT-10 films show a noticeable downward shift in the vacuum level, which is attributed to the presence of the aliphatic hydrocarbons in the decyl side chains leading to improved surface coverage. acs.org Furthermore, a double-peak feature was observed for the HOMO level in the S-DNTT-10 film. acs.orgsaha.ac.in This suggests the presence of two distinct molecular orientations or arrangements: one at the immediate interface with the substrate and another in the subsequent layers of the film. acs.org Research has also shown that introducing a molecular dipole layer, such as chlorogallium phthalocyanine (B1677752) (ClGaPc), at the interface can realign the molecular energy levels of DNTT films, creating an intermediate charge injection level that helps to overcome a large hole injection barrier. acs.orgsaha.ac.in Such engineering is vital for optimizing charge injection and achieving the high performance observed in S-DNTT-10 devices.
Optimization of Contact Resistance
The efficient injection of charge carriers from the source and drain electrodes into the organic semiconductor is paramount for high-performance OFETs. The resistance at this interface, known as contact resistance (R_c), can significantly limit device performance if not properly managed. In many organic transistors, R_c values can be as high as 100 Ω·cm or more, which degrades device characteristics. researchgate.net Research has focused on various strategies to minimize this barrier in S-DNTT-10 devices.
A simple and effective strategy to reduce contact resistance involves creating high work function domains at the surface of the injecting electrodes, which promotes enhanced injection channels. researchgate.net One demonstrated approach is the optimization of the metal deposition rate during electrode fabrication, combined with the use of a self-assembled monolayer (SAM) treatment. researchgate.net This method has been shown to reduce contact resistance by more than an order of magnitude, achieving values as low as 200 Ω·cm. researchgate.net
Post-annealing of the semiconductor film is another critical optimization technique. In bottom-contact (BC) S-DNTT-10 transistors, annealing at 160 °C has been shown to reduce the number of three-dimensional aggregates on the surface and enlarge the grain size of the film. acs.org This improved morphology leads to a smaller contact resistance and a higher intrinsic channel mobility. acs.org While not specific to S-DNTT-10, strategies used for the related C₁₀-DNTT, such as employing ultrathin organic semiconductor layers and encouraging interfacial orbital hybridization, have achieved exceptionally low contact resistance values down to 14.0 Ω·cm, indicating a promising avenue for further optimization. researchgate.net
Table 1: Contact Resistance Optimization in S-DNTT-10 and Related OFETs
| Method | Semiconductor | Reported Contact Resistance (R_c) | Reference |
| Optimization of metal deposition rate & SAM treatment | S-DNTT-10 | As low as 200 Ω·cm | researchgate.net |
| Post-annealing at 160°C (BC configuration) | S-DNTT-10 | Leads to smaller contact resistance | acs.org |
| Ultrathin semiconductor layer & interfacial hybridization | C₁₀-DNTT | 14.0 Ω·cm | researchgate.net |
Device Architecture and Performance Optimization
Top-Contact/Bottom-Gate (TCBG) OFET Configurations
The top-contact/bottom-gate (TCBG) architecture is a prevalent device structure for S-DNTT-10 OFETs. rsc.orgtcichemicals.com In this configuration, the gate electrode and dielectric layer are fabricated first, followed by the deposition of the S-DNTT-10 semiconductor layer, and finally the evaporation of the source and drain electrodes on top. tcichemicals.com This structure is often favored because it can minimize damage to the organic semiconductor during electrode deposition.
Multilayer Organic Semiconductor Device Structures
To modify and potentially enhance device characteristics, S-DNTT-10 has been incorporated into multilayer or blended semiconductor systems. One notable study investigated blending S-DNTT-10 with the insulating polymer polystyrene (PS). rsc.orgtdx.cat In many organic semiconductors, blending with a polymer like PS can improve film morphology and reduce charge trapping at the dielectric interface.
However, in the case of S-DNTT-10, the inclusion of PS did not lead to an improvement in electrical performance. rsc.org While pristine S-DNTT-10 films processed by bar-assisted meniscus shearing (BAMS) exhibited an average mobility of 1.7 ± 0.6 cm² V⁻¹ s⁻¹, the S-DNTT-10:PS blended films showed a reduced average mobility of 0.4 ± 0.2 cm² V⁻¹ s⁻¹. rsc.orgtdx.cat This finding suggests that the intrinsic film-forming properties and charge transport characteristics of S-DNTT-10 are already highly optimized, and that the addition of the PS binder disrupts the efficient charge-transporting pathways. rsc.org
Table 2: Performance of Pristine vs. Blended S-DNTT-10 OFETs
| Semiconductor Layer | Average Mobility (µ) | Threshold Voltage (V_TH) | Reference |
| S-DNTT-10 (Pristine) | 1.7 ± 0.6 cm² V⁻¹ s⁻¹ | -5.0 ± 0.8 V | rsc.orgtdx.cat |
| S-DNTT-10:PS (Blend) | 0.4 ± 0.2 cm² V⁻¹ s⁻¹ | 5.8 ± 0.4 V | rsc.orgtdx.cat |
Effects of Dielectric Materials on OFET Performance
The gate dielectric is a critical component that modulates charge accumulation in the transistor channel, and its properties significantly influence OFET performance. For S-DNTT-10 transistors, various dielectric materials have been utilized.
Many high-performance S-DNTT-10 devices have been fabricated on heavily doped silicon substrates with a thermally grown silicon dioxide (SiO₂) layer, often with a thickness of 200 nm, serving as the gate dielectric. rsc.orgtcichemicals.com To improve the quality of the semiconductor-dielectric interface and promote better molecular ordering, the SiO₂ surface is frequently treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (ODTS). tcichemicals.com
To achieve low-voltage operation, high-capacitance gate dielectrics are employed. One such system used for S-DNTT-10 OFETs consists of a thin, 8 nm layer of aluminum oxide combined with an alkylphosphonic acid SAM. acs.org The high capacitance of this thin dielectric stack allows for device operation at significantly lower voltages (e.g., 3 V), which is crucial for applications in portable and low-power electronics. acs.org The choice of dielectric not only affects the operating voltage but also influences parameters like charge carrier mobility and threshold voltage by altering the nature of the semiconductor/dielectric interface.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| S-DNTT-10 | 3,10-Didecylnaphtho[2,1-b]naphtho[1′,2′:4,5]thieno[2,3-d]thiophene |
| C₁₀-DNTT | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene substituted with C10 alkyl chains |
| PS | Polystyrene |
| SiO₂ | Silicon Dioxide |
| ODTS | Octadecyltrichlorosilane |
| OTS | Octyltrichlorosilane |
Advanced Spectroscopic and Microscopic Characterization of S Dntt 10 in Device Contexts
Raman Spectroscopy for Vibrational and Interfacial Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the molecular vibrations of organic semiconductor films. mdpi.com It offers detailed information on molecular structure, crystallinity, and intermolecular interactions.
Non-resonant Raman Spectroscopy for Bulk Film Analysis
Non-resonant Raman spectroscopy, often coupled with Density Functional Theory (DFT) simulations, is instrumental in characterizing the intrinsic vibrational properties of S-DNTT-10. preprints.orgmdpi.com Studies have successfully identified the characteristic vibrational modes of S-DNTT-10 by comparing experimental spectra of thick films with DFT calculations. preprints.orgmdpi.com
Research has shown that the experimental non-resonant Raman spectrum of a 700 nm thick S-DNTT-10 film closely aligns with simulated spectra, particularly in the 1100–1550 cm⁻¹ range. preprints.orgmdpi.com This has enabled the detailed assignment of various vibrational modes. Mode analysis indicates that the primary vibrations originate from the central thiophene (B33073) ring and combined vibrations involving the thiophene ring and the alkyl chains. preprints.org Key identified vibrations include C-H bending in the alkyl chains and deformations of the S-shaped thiophene rings. mdpi.com The intensity of the Raman signal is also observed to be dependent on the thickness of the S-DNTT-10 film. preprints.org
Table 1: DFT Simulated Vibrational Modes for S-DNTT-10 (Interactive table with sortable columns)
| Vibrational Mode Label | Simulated Wavenumber (cm⁻¹) | Primary Vibrational Origin |
|---|---|---|
| 1 | ~1150 | Thiophene ring and alkyl chain vibrations |
| 2 | ~1200 | C-H bending in alkyl chains |
| 3 | ~1250 | Thiophene ring deformation |
| 4 | ~1300 | Combined thiophene and alkyl chain vibrations |
| 5 | ~1350 | S-shaped thiophene ring deformation |
| 6 | ~1400 | Thiophene ring and alkyl chain vibrations |
| 7 | ~1450 | Central thiophene ring vibrations |
| 8 | ~1500 | Combined thiophene and alkyl chain vibrations |
| 9 | ~1520 | Thiophene ring deformation |
| 10 | ~1530 | C-H bending in alkyl chains |
| 11 | ~1540 | Thiophene ring and alkyl chain vibrations |
| 12 | ~1550 | Central thiophene ring vibrations |
Data sourced from DFT simulations as reported in studies of S-DNTT-10's vibrational dynamics. mdpi.com
Surface-Enhanced Raman Scattering (SERS) for Interface-Sensitive Studies
To overcome the weak Raman signals from very thin semiconductor layers typical in electronic devices, Surface-Enhanced Raman Scattering (SERS) is employed. This technique significantly amplifies the Raman signal from molecules in close proximity to metallic nanostructures. For S-DNTT-10, gold (Au) nanostructures are commonly used for this purpose. preprints.orgmdpi.com
Studies have demonstrated that thermally depositing thin layers of gold onto a 25 nm S-DNTT-10 film effectively enhances the Raman signals from the underlying semiconductor. mdpi.com The degree of enhancement is highly dependent on the thickness of the Au film and the wavelength of the incident laser. preprints.org An excitation wavelength of 785 nm has been found to be particularly effective for S-DNTT-10 SERS studies. preprints.orgmdpi.com Research indicates that the maximum Raman intensity is achieved with an Au film thickness of approximately 10 nm. preprints.orgmdpi.com This optimization is critical for using SERS to probe the S-DNTT-10 layer in functional OTFTs where gold electrodes are present. preprints.orgmdpi.com
Table 2: SERS Enhancement of S-DNTT-10 with Gold Nanostructures (Interactive table with sortable columns)
| Au Film Thickness (nm) | Excitation Wavelength (nm) | Observed Raman Signal Enhancement | Optimal for SERS? |
|---|---|---|---|
| 5 | 785 | Significant | No (less than 10 nm) |
| 10 | 785 | Highest overall intensity | Yes |
| 15 | 785 | Lower than 10 nm | No |
| N/A | 532 | Ineffective enhancement | No |
| N/A | 633 | Ineffective enhancement | No |
Data compiled from studies on SERS effects on thermally deposited S-DNTT-10 thin films. preprints.orgmdpi.com
Investigation of Distortions and Vibrational Characteristics near Interfaces
A key application of SERS is the investigation of molecular structure at the critical interface between the organic semiconductor and the metallic electrode. The comparison between non-resonant Raman and SERS spectra reveals important information about interfacial interactions. preprints.org
Spectral shifts observed in SERS measurements of S-DNTT-10 with Au nanostructures suggest that the deposition of gold modifies the molecular structure and vibrational dynamics of the S-DNTT-10 molecules. preprints.org It is hypothesized that during thermal deposition, Au atoms may penetrate the organic film and induce local structural distortions in the S-DNTT-10 molecules, particularly affecting the thiophene rings or alkyl chains. preprints.org These structural modifications are a plausible explanation for the observed spectral shifts and highlight the complex interactions at the metal/organic interface, which could influence charge injection and extraction efficiency in devices. preprints.org
Photoelectron Spectroscopic Techniques (XPS, UPS)
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to probe the electronic structure of materials. They provide direct measurements of core-level binding energies, the valence band structure, vacuum level, and molecular orbital alignment at interfaces, which are critical parameters for understanding and optimizing charge transport in organic electronic devices. acs.org
Analysis of Electronic Structure Evolution in Thin Films
Photoelectron spectroscopy has been utilized to investigate the evolution of the electronic structure of S-DNTT-10 thin films. acs.org These studies are crucial for understanding how the molecular energy levels align at the interface with other materials, such as electrodes or dielectric layers.
In S-DNTT-10 films, a notable feature observed via UPS is a double-peak-like structure in the highest occupied molecular orbital (HOMO) region. acs.org This has been attributed to the presence of two different molecular orientations or arrangements within the film: one at the immediate interface with the substrate and another in the subsequent bulk of the film. acs.org Furthermore, the presence of the alkyl side chains in S-DNTT-10 has been linked to a downward shift in the vacuum level, which is indicative of improved surface coverage on the substrate. acs.org
Determination of Vacuum Level and Molecular Orbital Alignment
The alignment of the semiconductor's molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes governs the efficiency of charge injection. UPS is the primary technique for determining the vacuum level (VL) and the HOMO level, from which the hole injection barrier can be derived.
For S-DNTT-10, photoelectron spectroscopy studies have investigated the modulation of the vacuum level and the alignment of the HOMO level. acs.org DFT calculations have also been employed to predict the molecular orbital energy levels of an isolated S-DNTT-10 molecule. These calculations place the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels at approximately -5.46 eV and -1.69 eV, respectively. mdpi.com This theoretical data, combined with experimental UPS measurements of the HOMO level and vacuum level shifts in thin films, provides a comprehensive picture of the energy level alignment at interfaces, which is essential for engineering efficient charge injection in S-DNTT-10 based devices. mdpi.comacs.org
Table 3: Electronic Properties of S-DNTT-10 (Interactive table with sortable columns)
| Property | Value (eV) | Method of Determination | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -5.46 | DFT Calculation (B3LYP/6-311G+(d,p)) | mdpi.com |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.69 | DFT Calculation (B3LYP/6-311G+(d,p)) | mdpi.com |
| HOMO Feature in Thin Film | Double-peak structure | Ultraviolet Photoelectron Spectroscopy (UPS) | acs.org |
| Vacuum Level (VL) Shift | Downward shift observed | Ultraviolet Photoelectron Spectroscopy (UPS) | acs.org |
This table summarizes key electronic structure parameters for S-DNTT-10 obtained from both theoretical calculations and experimental measurements.
The performance of organic electronic devices is intrinsically linked to the molecular arrangement and morphology of the semiconductor thin film. For S-DNTT-10, a promising p-type organic semiconductor, advanced characterization techniques are crucial for understanding its solid-state properties and optimizing device fabrication.
X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)
X-ray diffraction techniques are powerful, non-destructive tools for probing the crystalline nature and molecular packing of organic semiconductor thin films.
In thin films, S-DNTT-10 demonstrates a high degree of crystallinity, which is essential for efficient charge transport. rsc.org XRD analysis of S-DNTT-10 films, whether pristine or blended with polymers like polystyrene (PS), reveals a highly ordered structure. rsc.org The diffraction patterns are characterized by a series of sharp (00l) reflections, indicating that the crystallites are well-oriented with their c-axis perpendicular to the substrate plane. rsc.org This layered stacking is a common feature in high-performance organic semiconductors, as it facilitates charge hopping between molecules. nih.gov
Two-dimensional grazing-incidence X-ray diffraction (2D-GIXD) further elucidates this structure. GIXD is particularly surface-sensitive and ideal for analyzing thin films. acs.orgspringernature.com For S-DNTT-10, 2D-GIXD analyses have been instrumental in confirming the formation of highly oriented, single-crystalline domains, especially in films prepared by solution-based methods like dip-coating. acs.org The presence of distinct diffraction spots rather than rings in the GIXD patterns confirms a high degree of in-plane and out-of-plane ordering.
The orientation of semiconductor molecules relative to the substrate and the direction of current flow is a critical parameter for device performance. For organic field-effect transistors (OFETs), an "edge-on" orientation, where the π-π stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport. nih.gov
XRD and GIXRD are the primary methods for quantifying this molecular orientation. The observation of only (00l) reflections in out-of-plane XRD scans of S-DNTT-10 films confirms that the molecules adopt a standing-up, or edge-on, orientation. rsc.orgnih.gov GIXRD provides more detailed information, revealing the in-plane packing arrangement. acs.org For S-DNTT-10, GIXRD studies have shown that a simple dip-coating process can induce a highly desirable unidirectional molecular assembly, leading to the formation of large, single-crystalline domains. acs.org This well-ordered, edge-on assembly is directly correlated with the high hole mobilities observed in S-DNTT-10 based devices, which can reach up to 11 cm²/Vs. acs.orgtcichemicals.com
Interestingly, some studies on related molecules have noted the possibility of multiple molecular orientations within a film. For instance, analysis of S-DNTT-C10 using photoelectron spectroscopy suggested the presence of two distinct molecular arrangements: one at the immediate interface with the substrate and another in the bulk of the film. acs.org While not directly an XRD finding, this highlights the complexity of molecular assembly that GIXRD is well-suited to unravel by probing diffraction at different incidence angles. nih.gov
Below is a table summarizing typical XRD findings for S-DNTT-10 thin films.
| Characterization Technique | Key Finding | Implication for Device Performance |
| Out-of-Plane XRD | Strong and sharp (00l) diffraction peaks observed. rsc.org | Indicates a highly crystalline, layered structure with molecules oriented perpendicular to the substrate (edge-on). |
| 2D-GIXRD | Formation of highly oriented, single-crystalline domains. acs.org | Facilitates efficient in-plane charge transport, leading to high charge carrier mobility. |
| 2D-GIXRD | Unidirectional molecular assembly induced by dip-coating. acs.org | Optimal molecular packing for high-performance OFETs. |
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)
While XRD techniques provide information on the average crystal structure, microscopic methods like SEM and AFM are essential for visualizing the actual surface morphology and topography of the thin film.
AFM is a high-resolution imaging technique used to obtain three-dimensional topographical maps of a material's surface. nih.gov For S-DNTT-10 thin films, AFM analysis reveals that the surface is continuous, which is a prerequisite for fabricating functional electronic devices. nih.gov The root mean square (RMS) roughness is a key parameter extracted from AFM images. For a 24.6 nm thick pristine S-DNTT-10 film, an RMS roughness of 4.8 nm has been reported, indicating a relatively smooth surface. rsc.org
SEM provides complementary information on surface morphology over larger areas. plos.org For organic semiconductors, SEM can help visualize larger-scale features like grain boundaries and cracks that might not be captured in a typical AFM scan.
The table below presents typical morphological data for S-DNTT-10 films obtained from AFM.
| Film Type | Average Thickness (nm) | RMS Roughness (nm) |
| Pristine S-DNTT-10 | 24.6 ± 4.7 | 4.8 ± 1.4 |
| S-DNTT-10:PS Blend | 24.9 ± 3.9 | 3.2 ± 1.1 |
| Data sourced from reference rsc.org |
AFM is particularly adept at characterizing the specific nanostructures that form during the growth of the thin film. In many high-performance small-molecule semiconductors, including the related DNTT, molecules self-assemble into distinct grains with a dendritic, or tree-like, shape. nih.gov These grains are composed of stacked molecular layers, often referred to as lamellae.
For S-DNTT-10, AFM images show the formation of these characteristic crystalline domains. rsc.org The size and interconnectivity of these domains are critical for charge transport, as charge carriers must navigate across grain boundaries. Larger, well-connected grains generally lead to higher mobility. AFM can also be used to study the initial stages of film growth, identifying whether it proceeds via a layer-by-layer mode, island (Volmer-Weber) mode, or a combination (Stranski-Krastanov). researchgate.net Studies on S-DNTT-10 have shown that its S-shaped core and alkyl chain length significantly influence this self-organization process. acs.org
Furthermore, AFM can be used to analyze the detailed topography of nanostructures deliberately added to the device, such as metal nanoparticles for surface-enhanced Raman scattering (SERS) studies. In one such study, the nanoscale resolution of AFM was used to perform a quantitative analysis of gold nanostructures deposited on a 25 nm S-DNTT-10 film, measuring average grain sizes from 32 nm to 122 nm depending on the deposition thickness. mdpi.com
Stability and Durability of S Dntt 10 in Organic Electronic Devices
Operational Stability Under Prolonged Bias Stress
Operational stability, particularly under continuous electrical bias, is a critical parameter for the practical application of organic field-effect transistors (OFETs). While specific long-term bias stress studies on S-DNTT-10 are emerging, the stability of the broader dinaphthothienothiophene (DNTT) family of materials provides important context. For instance, studies on related DNTT derivatives show that the choice of semiconductor and the applied voltages significantly affect the bias-stress-induced decay of the on-state drain current. mpg.de In some DNTT-based transistors, the carrier mobility has been observed to decrease after extended periods of bias stress. mpg.de However, devices based on DNTT materials have also shown excellent long-term stability under bias-stressed conditions when paired with appropriate dielectrics. sigmaaldrich.com For DNTT/Cytop based devices, the dark current remains constant over many hours at fixed polarizations, indicating high stability against bias stress. nih.gov
The resilience of a device to repeated on/off switching is crucial for applications such as display backplanes and logic circuits. S-DNTT-10 has demonstrated exceptional durability in this regard. In a durability test involving an S-DNTT-10-based OFET, the device underwent a series of 100 cycles. The results indicated that the device maintained its stable transistor operation with almost no deterioration in performance, showcasing its high durability. tcichemicals.com
Table 1: Durability of S-DNTT-10 Based OFET Under Repeated Cycling
| Parameter | Value | Performance Outcome |
|---|
Ambient Air Stability Considerations
One of the most significant advantages of S-DNTT-10 is its excellent stability in ambient air, a feature that simplifies device fabrication and enhances operational lifetime without the need for complex encapsulation. tcichemicals.combionow.co.uktcichemicals.com Research has shown that the high performance of OFETs based on S-DNTT-10 can be maintained for over three months under ambient conditions. acs.org This long-term stability highlights its robustness against environmental oxygen and moisture, which are common sources of degradation for many organic semiconductors. acs.org While the raw S-DNTT-10 material is noted as being air-sensitive and best stored under an inert gas, fabricated thin-film devices exhibit high stability. alfa-chemistry.comlabsolu.ca The low-lying Highest Occupied Molecular Orbital (HOMO) energy level of the DNTT class of materials contributes to this intrinsic stability, allowing devices to operate in air without significant degradation. sigmaaldrich.com
Table 2: Long-Term Ambient Air Stability of S-DNTT-10 OFET
| Duration of Exposure | Environment | Performance Result |
|---|
Thermal Stability of S-DNTT-10 Films and Devices
S-DNTT-10 exhibits good thermal stability, which is advantageous for both device fabrication and operation at elevated temperatures. bionow.co.uktcichemicals.com The material's high melting point of 480 °C indicates a robust molecular structure. alfa-chemistry.com This stability allows for the use of thermal processes during manufacturing, such as post-annealing treatments which have been shown to improve transistor performance in vacuum-deposited devices. tcichemicals.com For instance, the deposition of S-DNTT-10 films via bar-assisted meniscus shearing has been successfully carried out by heating the substrate and solution to 105 °C. rsc.org In contrast, the linear isomer C10-DNTT shows performance degradation when heated above 70 °C, suggesting the S-shaped core of S-DNTT-10 contributes to its enhanced thermal resilience. mpg.de Studies on the broader DNTT family have confirmed thermal stability at temperatures up to 150 °C, which is sufficient for standard medical sterilization procedures. sigmaaldrich.com
Table 3: Thermal Processing and Stability of S-DNTT-10 and Related Compounds
| Compound | Process/Test | Temperature | Observation |
|---|---|---|---|
| S-DNTT-10 | Film Deposition (BAMS) | 105 °C | Successful film deposition achieved. rsc.org |
| S-DNTT-10 | Post-Annealing | - | Obvious improvement in transistor performance. tcichemicals.com |
| C10-DNTT | Thermal Stability Test | > 70 °C | Mobility degraded gradually. mpg.de |
Influence of Environmental Factors on Device Performance and Lifetime
The performance and longevity of organic electronic devices are intrinsically linked to their interaction with the surrounding environment. Key factors include atmospheric humidity and temperature. For the DNTT class of materials, exposure to increasing relative humidity and elevated temperatures can lead to shifts in threshold and turn-on voltages. bangor.ac.uk However, studies on DNTT with a polystyrene (PS) gate insulator showed that even at a relative humidity of 80% or a temperature of 90°C, the hole mobility experienced only slight changes. bangor.ac.uk This suggests that the instability is primarily associated with charge trapping at the semiconductor/dielectric interface rather than degradation of the DNTT material itself. bangor.ac.uk The choice of substrate and dielectric also plays a critical role. For example, DNTT films on Cytop substrates show more stable device operation under bias stress compared to those on SiO2, where certain molecular orientations may act as defect regions. nih.gov Therefore, while S-DNTT-10 is an inherently stable semiconductor, optimizing the entire device stack, including the dielectric and substrate interfaces, is crucial for minimizing the impact of environmental factors and ensuring a long operational lifetime. nih.govbangor.ac.uk
Table 4: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| 3,10-Didecylnaphtho[2,1-b]naphtho[1',2':4,5]thieno[2,3-d]thiophene | S-DNTT-10 |
| 2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | C10-DNTT |
| dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | DNTT |
| Polystyrene | PS |
| Cytop |
Conclusion and Future Research Directions for S Dntt 10 in Organic Electronics
Summary of Key Research Findings and Unique Attributes of S-DNTT-10
S-DNTT-10, a derivative of dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene, is distinguished by its S-shaped π-core and dual decyl side-chains. acs.orgresearchgate.net This specific molecular architecture imparts a collection of highly desirable attributes for organic electronics. Research has firmly established its capability to deliver exceptional performance in Organic Field-Effect Transistors (OFETs).
One of the most notable findings is its exceptionally high charge carrier mobility. tcichemicals.com In solution-processed, dip-coated OFETs, S-DNTT-10 has demonstrated a hole mobility of up to 11 cm²/Vs. acs.orgtcichemicals.comtcichemicals.com Even when processed through vacuum deposition, it achieves a high mobility of 3.5 cm²/Vs. acs.orgresearchgate.netelsevierpure.com These values are significantly higher, by almost two orders of magnitude, than those of its linear isomer, C₁₀-DNTT. tcichemicals.comrsc.org This superior charge transport is complemented by a high on/off current ratio exceeding 10⁷ and excellent long-term stability, with devices maintaining high performance for over three months under ambient conditions. acs.orgresearchgate.netelsevierpure.com
The S-shaped core also contributes to a significantly enhanced solubility—approximately 30 times greater than its linear counterpart—making it highly amenable to various solution-based processing techniques, which are crucial for low-cost, large-area electronics manufacturing. tcichemicals.combionow.co.uk Furthermore, its good thermal stability allows for its use in both vacuum and wet fabrication processes. tcichemicals.combionow.co.uk Systematic studies have shown that the length of the alkyl chains is a critical factor, with the decyl groups of S-DNTT-10 providing the optimal balance for self-organization and high carrier mobility among the tested derivatives. acs.orgtcichemicals.com
Table 1: Performance Characteristics of S-DNTT-10 OFETs
| Fabrication Method | Substrate | Max. Hole Mobility (cm²/Vs) | On/Off Ratio | Source(s) |
| Dip-Coating | Si/SiO₂ (bare) | 11 | > 10⁷ | acs.orgtcichemicals.comtcichemicals.com |
| Vacuum Deposition | Si/SiO₂ (bare) | 3.5 | > 10⁷ | acs.orgresearchgate.nettcichemicals.com |
| Bar-Assisted Meniscus Shearing (Pristine) | Si/SiO₂ | 1.7 ± 0.6 | - | rsc.org |
| Bar-Assisted Meniscus Shearing (Doped) | Si/SiO₂ | 2.1 ± 0.2 | - | rsc.org |
Identification of Remaining Knowledge Gaps and Research Challenges
Despite the promising performance of S-DNTT-10, several knowledge gaps and research challenges remain. While the S-shaped core and alkyl chains are credited for its enhanced properties, a complete and detailed understanding of the molecular characteristics is still developing. researchgate.netpreprints.org For instance, studies have observed a double-peak-like structure in the highest occupied molecular orbital (HOMO) level of S-DNTT-10 films, which suggests the presence of at least two different molecular orientations or arrangements within the film. acs.org A deeper investigation into the precise molecular packing, especially at the critical semiconductor-dielectric interface, is needed to fully correlate its structure with its exceptional charge transport properties.
Another challenge lies in optimizing thin-film growth to achieve uniform, large-area crystalline domains consistently, particularly through solution-based methods. While dip-coating has yielded highly oriented single-crystalline domains, translating this to scalable printing techniques for mass production requires further research. acs.org It has also been observed that, contrary to many other organic semiconductors, blending S-DNTT-10 with polystyrene (PS) does not improve its electrical performance, indicating that conventional strategies for morphology control may not be applicable and new approaches are needed. rsc.org
Prospects for Advanced Device Architectures and Novel Applications
The combination of high mobility, excellent stability, and solution processability makes S-DNTT-10 a strong candidate for a wide range of advanced electronic applications. Its performance characteristics are well-suited for the backplanes of active-matrix displays, including flexible and transparent screens. The high mobility could enable faster switching speeds and more complex integrated circuits than are possible with many current organic semiconductors. sigmaaldrich.com
The material's stability and processability open the door to robust, large-area sensor arrays for applications in environmental monitoring, healthcare, and robotics. Furthermore, its high performance in flexible device formats has been demonstrated with related DNTT compounds, suggesting S-DNTT-10 could be a key component in next-generation wearable electronics and smart textiles. rsc.org There is also potential to explore its use in more unconventional device architectures, such as non-volatile optical memory transistors, where the trapping of charges in specific morphological structures could be exploited. researchgate.net
Importance of In-Situ/Operando Characterization for Dynamic Processes
To address the existing knowledge gaps and overcome processing challenges, the use of in-situ and operando characterization techniques is paramount. researching.cnjos.ac.cn These advanced methods allow researchers to observe and analyze the dynamic processes of film formation, crystallization, and charge transport in real-time, under actual device operating conditions. jos.ac.cn
Role of Computational and Data-Driven Approaches in S-DNTT-10 Design Optimization
Computational modeling and data-driven methods are indispensable tools for accelerating the optimization of S-DNTT-10 and guiding the design of future materials. Density Functional Theory (DFT) simulations have already been employed to investigate the vibrational dynamics and material characteristics of S-DNTT-10. preprints.orgresearchgate.net Such theoretical calculations can elucidate the fundamental electronic structure, intermolecular interactions, and charge transport pathways, providing a molecular-level explanation for its observed high performance. researchgate.net
Furthermore, Technology Computer-Aided Design (TCAD) simulations can be used to model the electrical characteristics of entire devices. acs.orgresearchgate.net By incorporating material properties and information about defect or trap states, TCAD can accurately reproduce experimental results and predict how changes in device architecture or material morphology will impact performance. acs.orgnih.gov This predictive power can significantly reduce the experimental cost and time required for device optimization.
Looking forward, these computational approaches can be used to rationally design new S-DNTT derivatives with tailored properties, such as different side chains or functional groups, to further enhance mobility, stability, or solubility. nii.ac.jp By combining computational screening with machine learning models trained on experimental data, it may become possible to rapidly identify the most promising molecular structures and processing conditions for the next generation of top-performing organic semiconductors.
Q & A
Q. What are the key structural and electronic properties of S-DNTT-10, and how do they influence its performance in organic field-effect transistors (OFETs)?
S-DNTT-10, a dinaphthothienothiophene derivative, exhibits a high hole mobility (>3.0 cm²/V·s) in vacuum-deposited OFETs due to its extended π-conjugation and planar molecular structure, which enhances charge carrier transport . Key properties include a λpeak of 367 nm and λedge of 385 nm in UV-Vis spectra, indicating strong light absorption in the visible range . Structural characterization via X-ray diffraction (XRD) and atomic force microscopy (AFM) is critical to confirm crystallinity and thin-film morphology, directly impacting device performance.
Q. How should researchers design experiments to measure charge carrier mobility in S-DNTT-10-based OFETs?
Mobility is derived from transfer characteristics (ID vs. VGS at fixed VDS) using the saturation regime equation:
where = channel length, = channel width, and = gate dielectric capacitance. Ensure measurements are taken across multiple devices to account for batch variability. Threshold voltage () extraction from transfer curves (e.g., at 10% of maximum ) is essential for reproducibility .
Q. What are the recommended fabrication protocols for S-DNTT-10 thin films using solution-processable methods?
For dip-coating, dissolve S-DNTT-10 in toluene (60°C) at optimized concentrations (e.g., 0.5–1.0 wt%). Substrate pretreatment (e.g., Si/SiO₂ with octadecyltrichlorosilane) improves film uniformity. Post-deposition annealing (80–120°C) enhances crystallinity and reduces grain boundary defects . Compare with vacuum-deposited films to evaluate trade-offs between scalability and mobility .
Advanced Research Questions
Q. How do surface modifications (e.g., Trip-C12’ treatment) impact S-DNTT-10’s OFET performance?
Surface engineering with alkyl-chain modifiers like Trip-C12’ reduces interfacial traps at the dielectric-semiconductor interface, lowering the threshold voltage and hysteresis. For example, Trip-C12’ treatment on SiO₂ substrates increases mobility by 30–50% by improving molecular ordering and reducing charge scattering . Characterize modified surfaces using contact angle measurements and grazing-incidence XRD to correlate interfacial properties with device metrics.
Q. How should researchers resolve discrepancies in reported hole mobility values for S-DNTT-10 across studies?
Contradictions often arise from differences in fabrication methods (vacuum vs. solution processing) or substrate treatments. For instance, vacuum-deposited S-DNTT-10 on bare SiO₂ yields mobility >3.0 cm²/V·s, while dip-coated films on OTS-treated substrates may show lower values (~1.5–2.0 cm²/V·s) due to solvent-induced aggregation . Standardize reporting by including detailed protocols for substrate preparation, annealing conditions, and measurement environments (e.g., inert vs. ambient).
Q. What methodologies are effective for analyzing environmental stability and degradation mechanisms in S-DNTT-10-based devices?
Accelerated aging tests under controlled humidity (e.g., 85% RH) and oxygen exposure can identify degradation pathways. Use X-ray photoelectron spectroscopy (XPS) to detect oxidation of sulfur atoms in the thienothiophene backbone, a common failure mode. Encapsulation with CYTOP or Al₂O₃ layers improves stability, but validate via long-term current-voltage (I-V) monitoring .
Q. How can researchers optimize S-DNTT-10’s performance in non-conventional architectures (e.g., flexible or stretchable electronics)?
Integrate S-DNTT-10 with elastomeric substrates (e.g., PDMS) and conductive polymers (e.g., PEDOT:PSS) for flexibility. Mechanical durability testing (cyclic bending at 1–5 mm radii) combined with in-situ mobility measurements reveals strain-induced cracks as a primary failure mode. Atomic layer deposition (ALD) of ultrathin dielectric layers (e.g., HfO₂) mitigates leakage currents in bent states .
Data Reporting and Reproducibility
Q. What standards should be followed to ensure consistency in reporting S-DNTT-10 experimental data?
Adhere to guidelines for compound labeling, synthesis details, and spectral data as outlined in Organic Letters’ data preparation checklist:
Q. How can researchers address batch-to-batch variability in S-DNTT-10 synthesis?
Implement high-throughput screening (HTS) to monitor purity and crystallinity across batches. Techniques like sublimation (>99% purity) and HPLC analysis reduce impurities that act as charge traps. Collaborate with suppliers to standardize synthesis protocols and validate material quality via OFET benchmarking .
Emerging Research Directions
Q. What role does S-DNTT-10 play in advancing neuromorphic or edge-computing devices?
S-DNTT-10’s high mobility and low-voltage operation make it suitable for non-von Neumann architectures. Investigate its integration with memristive elements for synaptic plasticity emulation. Challenges include achieving analog switching stability and minimizing interfacial ion diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
